An In-depth Technical Guide to Methyl 4-acetamidopyridine-2-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 4-acetamidopyridine-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl 4-acetamidopyridine-2-carboxylate, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While direct extensive literature on this specific molecule is emerging, this document, compiled by a senior application scientist, extrapolates from the well-documented chemistry of its precursor, methyl 4-aminopyridine-2-carboxylate, and established principles of organic synthesis to provide a robust framework for its study and application.
Introduction: The Significance of Acetamidopyridine Scaffolds
Pyridine and its derivatives are fundamental scaffolds in the development of numerous therapeutic agents, owing to their versatile chemical reactivity and ability to interact with biological targets.[1][2] The introduction of an acetamido group can significantly modulate a molecule's physicochemical properties, including its solubility, stability, and bioavailability, making it a crucial functional group in drug design.[3] Methyl 4-acetamidopyridine-2-carboxylate, by combining these features, represents a valuable building block for the synthesis of novel bioactive compounds.[4][5]
Molecular Structure and Chemical Identity
The foundational structure of methyl 4-acetamidopyridine-2-carboxylate is a pyridine ring substituted with a methyl carboxylate group at the 2-position and an acetamido group at the 4-position.
Caption: Chemical structure of Methyl 4-acetamidopyridine-2-carboxylate.
Molecular Formula: C₉H₁₀N₂O₃[6]
Molecular Weight: 194.19 g/mol
IUPAC Name: methyl 4-acetamidopyridine-2-carboxylate
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of methyl 4-acetamidopyridine-2-carboxylate, derived from the known properties of its precursor, methyl 4-aminopyridine-2-carboxylate, and the influence of the acetyl group.
| Property | Predicted Value | Reference for Precursor Data |
| Melting Point | > 130 °C | [7] |
| Boiling Point | > 333.7 °C | [7] |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [8] |
| pKa | ~3-4 | [7] |
| LogP | ~0.5 - 1.0 | [9] |
Synthesis of Methyl 4-acetamidopyridine-2-carboxylate
The most direct and logical synthetic route to methyl 4-acetamidopyridine-2-carboxylate is through the N-acetylation of its commercially available precursor, methyl 4-aminopyridine-2-carboxylate.
Caption: Proposed synthesis workflow for Methyl 4-acetamidopyridine-2-carboxylate.
Experimental Protocol: N-acetylation of Methyl 4-aminopyridine-2-carboxylate
This protocol is adapted from established procedures for the N-acetylation of aminopyridines.[3][10]
Materials and Equipment:
-
Methyl 4-aminopyridine-2-carboxylate
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminopyridine-2-carboxylate in pyridine.
-
Reagent Addition: Slowly add acetic anhydride to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add cold water to the flask to precipitate the product and quench any unreacted acetic anhydride.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine and acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure methyl 4-acetamidopyridine-2-carboxylate.
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Catalyst: Pyridine not only serves as a good solvent for the reactants but also acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a strong and readily available acetylating agent that reacts efficiently with the amino group.
-
Heating: Providing thermal energy increases the reaction rate and ensures complete conversion of the starting material.
-
Aqueous Work-up: The addition of water is crucial for precipitating the less water-soluble product and for hydrolyzing the excess acetic anhydride.
Predicted Spectroscopic Data
The following are predicted key features of the spectroscopic data for methyl 4-acetamidopyridine-2-carboxylate, based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| -COCH₃ | 2.1 - 2.3 | Singlet |
| Pyridine-H | 7.5 - 8.5 | Multiplets |
| -NH | 9.0 - 10.0 | Broad Singlet |
The exact chemical shifts and coupling constants of the pyridine protons will depend on the solvent used and would require computational prediction or experimental verification.
¹³C NMR Spectroscopy (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~52 |
| -COCH₃ | ~24 |
| Pyridine-C | 110 - 150 |
| Ester C=O | 165 - 170 |
| Amide C=O | 168 - 172 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3250 - 3350 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=O Stretch (ester) | 1720 - 1740 |
| C=O Stretch (amide) | 1670 - 1690 |
| C=C and C=N Stretch (pyridine ring) | 1550 - 1620 |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 194. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of acetamidopyridine are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of therapeutic activities.[4] They have been investigated for their potential as:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[4]
-
Anti-inflammatory and Analgesic Agents: Pyridine-based compounds have shown promise in treating pain and inflammation.[1]
-
Antimicrobial Agents: The structural motif is also found in compounds with antibacterial and antifungal properties.[1]
Methyl 4-acetamidopyridine-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the acetamido group and the pyridine ring offer sites for further chemical modification.
Safety and Handling
As with any chemical reagent, methyl 4-acetamidopyridine-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the data for its amino precursor, it may cause skin and eye irritation.[9]
References
- Benchchem. (2025). Benchmarking 2-Acetamidopyridine: A Comparative Guide to Novel Reagents in the Synthesis of Bioactive Scaffolds.
- Kusakiewicz-Dawid, A., Masiukiewicz, E., Rzeszotarska, B., & Sidor, M. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Chemical & Pharmaceutical Bulletin, 55(5), 747–752.
- Benchchem. (2025). Protocol for N-acetylation of 2-aminopyridine: An Application Note.
- Steck, E. A., & Ewing, G. W. (1948). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 70(10), 3397–3401.
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ChemBK. (2024, April 10). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
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Chegg. (2020, June 7). Following info is the spectrums to support and compare for the question above. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
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RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
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PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
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Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemsrc. (2025, September 22). N-acetyl-3-aminopyridine acetate. Retrieved from [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
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MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]
- Benchchem. (2025). Benchmarking N-(4-methylpyridin-2-yl)acetamide: A Comparative Analysis of Pyridine Derivatives in Drug Discovery.
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GitHub. (n.d.). coleygroup/ms-pred: Predicting tandem mass spectra from molecules. Retrieved from [Link]
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Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, February 24). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Retrieved from [Link]
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